molecular formula C20H16O2S B11952295 Phenyl alpha-phenylstyryl sulfone

Phenyl alpha-phenylstyryl sulfone

Cat. No.: B11952295
M. Wt: 320.4 g/mol
InChI Key: KCOPDPJFQYVZBV-CAPFRKAQSA-N
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Description

Phenyl alpha-phenylstyryl sulfone is an organic compound with the molecular formula C20H16O2S. It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group (SO2) attached to two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl alpha-phenylstyryl sulfone can be synthesized through several methods. One common approach involves the reaction of phenylstyrene with phenylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction typically occurs under mild conditions and yields the desired sulfone product .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl alpha-phenylstyryl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl alpha-phenylstyryl sulfone has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl alpha-phenylstyryl sulfone involves its interaction with biological targets, such as enzymes. The sulfone group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of cysteine protease inhibition, where the sulfone group reacts with the thiol group of cysteine residues .

Comparison with Similar Compounds

  • Phenyl trimethylsilylmethyl sulfone
  • Alpha-nitrobenzyl phenyl sulfone
  • Alpha,alpha-dimethyl-4-nitrobenzyl phenyl sulfone
  • Ethyl alpha-iodostyryl sulfone
  • Allyl phenyl sulfone

Comparison: Phenyl alpha-phenylstyryl sulfone is unique due to its specific structural features, including the presence of both phenyl and styryl groups. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other sulfones. For example, the presence of the styryl group enhances its ability to participate in conjugate addition reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C20H16O2S

Molecular Weight

320.4 g/mol

IUPAC Name

[(E)-2-(benzenesulfonyl)-2-phenylethenyl]benzene

InChI

InChI=1S/C20H16O2S/c21-23(22,19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16H/b20-16+

InChI Key

KCOPDPJFQYVZBV-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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